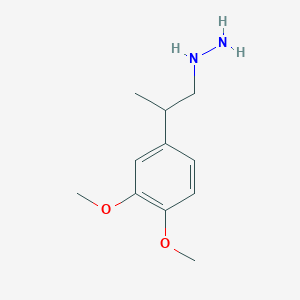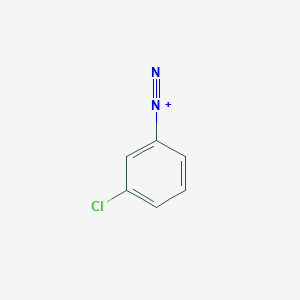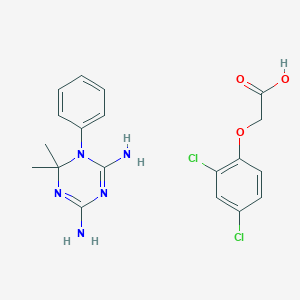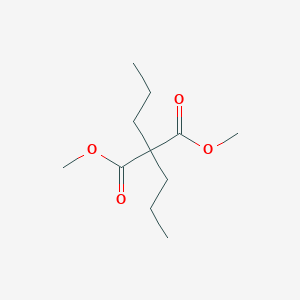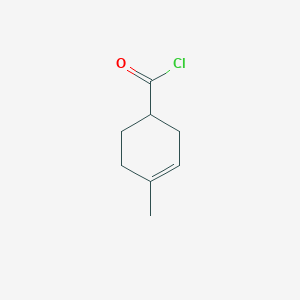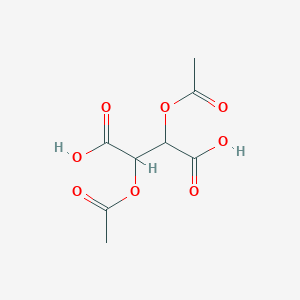
2,3-Diacetyloxybutanedioic acid
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(acetyloxy)butanedioic acid typically involves the acetylation of succinic acid derivatives. One common method is the reaction of succinic anhydride with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired diacetate product.
Industrial Production Methods: In an industrial setting, the production of 2,3-Bis(acetyloxy)butanedioic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of acetic anhydride and succinic anhydride as starting materials remains the same, but the process is optimized for large-scale production.
化学反应分析
Types of Reactions: 2,3-Bis(acetyloxy)butanedioic acid undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield succinic acid and acetic acid.
Oxidation: The compound can be oxidized to form more oxidized derivatives of succinic acid.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as butanediol derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a strong acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the acetyloxy groups, depending on the desired product.
Major Products:
Hydrolysis: Succinic acid and acetic acid.
Oxidation: Oxidized derivatives of succinic acid.
Reduction: Butanediol derivatives.
Substitution: Products with different functional groups replacing the acetyloxy groups.
科学研究应用
2,3-Bis(acetyloxy)butanedioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Bis(acetyloxy)butanedioic acid involves its hydrolysis to release succinic acid and acetic acid. Succinic acid is a key intermediate in the citric acid cycle, which is essential for cellular respiration and energy production. The compound’s effects are mediated through its conversion to succinic acid, which then participates in various metabolic pathways.
相似化合物的比较
Succinic Acid: The parent compound of 2,3-Bis(acetyloxy)butanedioic acid, with hydroxyl groups instead of acetyloxy groups.
Malic Acid: Similar structure but with hydroxyl groups on the second and third carbon atoms.
Tartaric Acid: Contains two hydroxyl groups on adjacent carbon atoms but differs in the overall structure.
Uniqueness: 2,3-Bis(acetyloxy)butanedioic acid is unique due to the presence of acetyloxy groups, which impart different chemical properties compared to its parent compound, succinic acid
属性
IUPAC Name |
2,3-diacetyloxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISEZBAYYIQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276001, DTXSID90965912 | |
| Record name | 2,3-bis(acetyloxy)butanedioicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(acetyloxy)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18261-99-9, 51591-38-9 | |
| Record name | 2,3-Bis(acetyloxy)butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18261-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-bis(acetyloxy)butanedioicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(acetyloxy)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



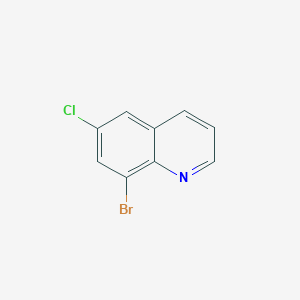
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)


